3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
3’-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl core with a methoxy group and a triazole ring
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It is known that similar compounds can inhibit the action of certain neuropeptides . This inhibition could potentially result in changes in cellular activity.
Biochemical Pathways
It is known that similar compounds can affect a variety of biological activities . These activities range from antiviral, anti-inflammatory, and anticancer activities to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is soluble in methanol , which could potentially impact its bioavailability.
Result of Action
It is known that similar compounds can have a variety of biological effects . For example, certain compounds have been found to have inhibitory activity against influenza A .
Action Environment
It is known that the compound is stable under dry conditions and at room temperature . This could potentially influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common route includes the formation of the biphenyl core, followed by the introduction of the methoxy group and the triazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler, less oxidized molecule.
Scientific Research Applications
3’-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for more complex molecules or as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as part of a drug discovery program.
Medicine: Its structure suggests potential pharmacological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and triazole-containing molecules. Examples include:
- 3-methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
- 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Uniqueness
What sets 3’-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide apart is its unique combination of functional groups and structural features. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-N-[2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-17-4-2-3-16(13-17)14-5-7-15(8-6-14)18(23)19-11-12-22-20-9-10-21-22/h2-10,13H,11-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUKHEHZJZZVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NCCN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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